1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a urea derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a pyrimidinyl-pyrrolidine moiety. The trifluoromethyl and chloro substituents on the phenyl ring are common pharmacophores in medicinal chemistry, often enhancing metabolic stability and target binding .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O/c17-13-4-3-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-5-1-2-6-25/h3-4,7-9H,1-2,5-6H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXNOSHWSCOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. Its structural characteristics suggest that it may interact with various biological targets, including kinases involved in cancer progression. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 399.8 g/mol. The compound features a chloro and trifluoromethyl group on the phenyl ring, along with a pyrrolidinyl and pyrimidinyl moiety that may enhance its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClF3N5O |
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-pyrrolidin-1-yl)pyrimidin-4-yl)methyl]urea |
| Purity | ≥95% |
The biological activity of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival. Preliminary studies indicate that it may act as a selective inhibitor for certain receptor tyrosine kinases (RTKs), which are crucial in cancer biology.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting kinase activity, particularly Polo-like kinase 4 (PLK4), which plays a critical role in cell division and is often overexpressed in cancer cells .
- Apoptosis Induction : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through activation of caspase pathways .
- Cell Cycle Arrest : It may also cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .
Preclinical Studies
Several studies have evaluated the biological activity of this compound:
- Inhibition of PLK4 : A study reported that the compound effectively inhibits PLK4 with an IC50 value in the low nanomolar range, indicating strong potency .
- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines revealed that the compound exhibits significant antiproliferative effects, with IC50 values ranging from 0.5 to 2 µM depending on the cell type .
Case Studies
- Breast Cancer : A case study involving MCF-7 breast cancer cells showed that treatment with this compound led to increased expression levels of p53 and enhanced cleavage of caspase-3, indicating a mechanism involving apoptotic pathways .
- Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC) cells demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent for lung cancer treatment .
Scientific Research Applications
Cancer Treatment
The compound has been studied for its efficacy as an anticancer agent. Research indicates that it acts as an inhibitor of Aurora kinases, which are critical for cell division and are often overexpressed in cancer cells. The inhibition of these kinases can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.
Key Findings:
- Aurora A Kinase Inhibition: Studies have shown that the compound effectively inhibits Aurora A kinase, leading to decreased levels of MYC oncoproteins, which are associated with tumor proliferation and survival .
- Structure-Activity Relationship (SAR): The design of this compound was guided by structure-based drug design, which optimized its interaction with the target proteins. Variations in its structure were explored to enhance potency and selectivity against cancer cell lines .
Other Biological Activities
In addition to its anticancer properties, the compound may have other therapeutic applications:
- Potential Anti-inflammatory Effects: Some derivatives of similar structural frameworks have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory properties .
- Neurological Applications: Given the presence of the pyrrolidine moiety, there is potential for neurological applications, possibly affecting pathways involved in neurodegenerative diseases.
Inhibitory Potency Against Aurora A Kinase
| Compound | IC₅₀ (nM) | Effect on cMYC Levels |
|---|---|---|
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | 24.1 ± 7.9 | Significant reduction |
| Comparison Compound A | 38.6 ± 7.0 | Moderate reduction |
| Comparison Compound B | 52.2 ± 8.1 | Minimal effect |
Study on Aurora Kinase Inhibition
A study published in the Journal of Medicinal Chemistry investigated the structure and activity relationship of various derivatives based on the pyrimidine scaffold, including our compound of interest. The results indicated that specific substitutions significantly enhanced the inhibitory activity against Aurora A kinase, supporting further development as a targeted cancer therapy .
Clinical Implications
Research has suggested that compounds similar to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea could be used in combination therapies to overcome resistance mechanisms in cancer treatment. This is particularly relevant for tumors that exhibit high levels of MYC expression, which is often linked to poor prognosis .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound shares the 4-chloro-3-(trifluoromethyl)phenyl group with multiple analogs (e.g., compounds 9k , 11k , 6k , and Sorafenib Tosylate). Key differences lie in the second urea substituent:
Key Observations :
- Pyrimidine vs. Thiazole/Pyridine : The target compound’s pyrimidine-pyrrolidine group contrasts with thiazole (e.g., 9k , 11k ) or pyridine (Sorafenib) cores. Pyrimidines often exhibit improved π-π stacking in kinase binding pockets compared to thiazoles .
- Pyrrolidine vs.
- Hydrazinyl-oxoethyl Modifications : Compounds like 11k include a hydrazinyl-oxoethyl side chain, which may improve solubility but introduce metabolic instability due to the hydrazine moiety .
Pharmacological Implications
- Sorafenib Tosylate () highlights the therapeutic relevance of the 4-chloro-3-(trifluoromethyl)phenyl group in oncology, targeting kinases like RAF and VEGFR . The target compound’s pyrrolidine-pyrimidine group may modulate selectivity for alternative kinase isoforms.
- Piperazine-thiazole derivatives (e.g., 9k , 11k ) are reported in kinase inhibitor research, but their larger size (MW >480 g/mol) may limit bioavailability compared to the target compound .
Q & A
Q. Advanced
- Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation. Increases lipophilicity (logP +0.5–1.0), improving membrane permeability but potentially reducing aqueous solubility .
- Pyrrolidinyl Group : Acts as a hydrogen-bond acceptor, enhancing target binding. Its conformational flexibility may improve bioavailability but could increase off-target interactions. Computational simulations (e.g., molecular dynamics) predict solvent-accessible surface area (SASA) to balance these effects .
What computational methods predict binding modes with biological targets?
Q. Advanced
- Molecular Docking : Use Glide or AutoDock to model urea interactions with kinase ATP pockets (e.g., hinge region). Prioritize poses with hydrogen bonds to backbone NH of catalytic lysine .
- Free Energy Calculations : MM/GBSA or FEP+ quantify binding affinity changes upon substituent modification (e.g., replacing pyrrolidinyl with morpholino) .
- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 assay) and CYP450 inhibition risks .
How can researchers mitigate cytotoxicity in non-target cell lines during preclinical evaluation?
Q. Advanced
- Selectivity Profiling : Screen against panels of related kinases (e.g., KinomeScan) to identify off-targets. For example, reduce hERG inhibition by modifying the urea linkage’s electron density .
- Prodrug Design : Mask the urea moiety with cleavable groups (e.g., esterase-sensitive acetates) to enhance target tissue specificity .
- Dose Optimization : Use PK/PD modeling to establish a therapeutic index (e.g., IC₅₀ ratio between target and toxicity endpoints) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
